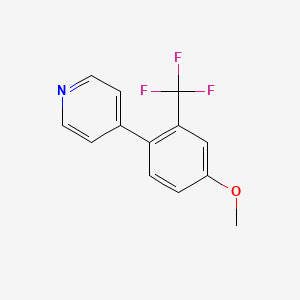
3-(3-Phenylpropoxy)piperidine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-Phenylpropoxy)piperidine hydrochloride involves several steps:
Starting Material: The synthesis begins with 3-phenylpropionic acid.
Reduction and Esterification: The 3-phenylpropionic acid undergoes reduction and esterification to form 3-phenylpropyl methanesulfonate.
N-Alkylation: Piperidine is used as a raw material and undergoes N-alkylation to form 1-piperidine propyl alcohol.
Substitution Reaction: The 3-phenylpropyl methanesulfonate and 1-piperidine propyl alcohol undergo a substitution reaction in an N,N-dimethylacetamide medium.
Salification: The final step involves salification to obtain this compound.
Industrial Production Methods
The preparation method described above is particularly suitable for industrial production due to its simplicity, safety, and high yield. The raw materials are relatively inexpensive and easy to obtain, making the process cost-effective .
化学反応の分析
Types of Reactions
3-(3-Phenylpropoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropoxy derivatives, while reduction can produce various piperidine derivatives .
科学的研究の応用
3-(3-Phenylpropoxy)piperidine hydrochloride has a wide range of scientific research applications:
Pharmacology: The compound is studied for its potential therapeutic effects, including its role as a histamine H3 receptor antagonist.
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biotechnology: The compound is employed in proteomics research and other biotechnological applications.
作用機序
The mechanism of action of 3-(3-Phenylpropoxy)piperidine hydrochloride involves its activity as an antagonist or inverse agonist at histamine H3 receptors. By binding to these receptors, the compound increases histamine synthesis and release, which in turn enhances communication between neurons in brain regions important for sleep and wakefulness . This mechanism is particularly relevant in the treatment of narcolepsy and related conditions .
類似化合物との比較
Similar Compounds
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride: This compound is similar in structure and also acts as a histamine H3 receptor antagonist.
Piperidine Derivatives: Other piperidine derivatives, such as piperine and piperidine itself, have various pharmacological applications, including anticancer and antimicrobial properties.
Uniqueness
3-(3-Phenylpropoxy)piperidine hydrochloride is unique due to its specific binding affinity for histamine H3 receptors, making it particularly effective in modulating histamine levels in the brain. This property distinguishes it from other piperidine derivatives that may have different molecular targets and therapeutic applications .
特性
IUPAC Name |
3-(3-phenylpropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-6-13(7-3-1)8-5-11-16-14-9-4-10-15-12-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGIZRCOYMLJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine](/img/structure/B1388627.png)









